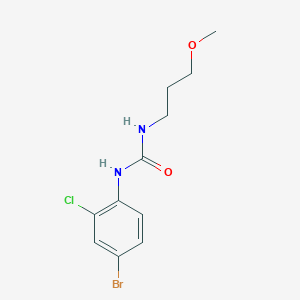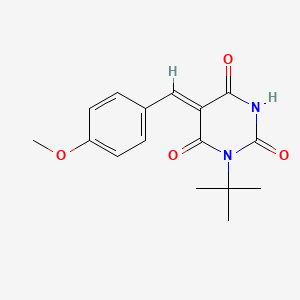![molecular formula C19H20N4O2S B4650526 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide](/img/structure/B4650526.png)
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide
説明
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide, also known as PT-141, is a synthetic peptide that has been developed for research purposes. It is a derivative of the naturally occurring hormone alpha-melanocyte-stimulating hormone (α-MSH) and has been shown to have potential applications in a variety of fields, including neuroscience, endocrinology, and pharmacology.
作用機序
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide works by binding to the melanocortin-4 receptor (MC4R) in the brain. This receptor is involved in the regulation of a variety of physiological processes, including appetite, mood, and sexual function. By activating the MC4R, 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide can stimulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of sexual behavior.
Biochemical and Physiological Effects
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase sexual behavior, reduce anxiety and depression-like behaviors, and stimulate the release of LH and FSH. In humans, it has been shown to increase sexual desire and arousal, as well as improve erectile function in men and sexual satisfaction in women.
実験室実験の利点と制限
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide has several advantages as a research tool. It is a highly selective agonist for the MC4R, which means that it can be used to study the specific effects of MC4R activation. It is also a relatively stable compound that can be synthesized in large quantities, making it a valuable tool for researchers. However, there are also some limitations to its use. For example, it can be difficult to administer 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide to animals due to its poor solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide. One area of interest is its potential as a treatment for sexual dysfunction. Clinical trials have shown promising results in both men and women, and further research is needed to determine its long-term safety and effectiveness. Another area of interest is its potential as a treatment for anxiety and depression. Animal studies have shown that it has anxiolytic and antidepressant effects, and further research is needed to determine its potential as a therapeutic agent. Finally, 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide may have applications in the field of addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Further research is needed to determine its potential as a treatment for addiction in humans.
Conclusion
In conclusion, 2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide is a synthetic peptide with potential applications in a variety of fields, including neuroscience, endocrinology, and pharmacology. It works by activating the MC4R in the brain, leading to a variety of biochemical and physiological effects. While it has several advantages as a research tool, there are also some limitations to its use. Future research should focus on its potential as a treatment for sexual dysfunction, anxiety and depression, and addiction.
科学的研究の応用
2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}-N-propylhydrazinecarboxamide has been extensively studied for its potential applications in a variety of fields. In neuroscience, it has been shown to have anxiolytic and antidepressant effects in animal models. In endocrinology, it has been shown to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which can lead to increased testosterone production in males and ovulation in females. In pharmacology, it has been shown to have potential as a treatment for sexual dysfunction in both men and women.
特性
IUPAC Name |
1-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-3-10-20-19(25)23-22-18(24)14-11-16(17-9-8-12(2)26-17)21-15-7-5-4-6-13(14)15/h4-9,11H,3,10H2,1-2H3,(H,22,24)(H2,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNRZXKWKHVANW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}-N-propylhydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl [5-(2,4-dichlorobenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4650449.png)
![methyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4650453.png)
![2-(4-chlorophenyl)-3-{2-[2-(2-isopropylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4650456.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4650471.png)
![2-[(4-fluorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4650475.png)
![2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4650480.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)
![ethyl 2-[(3-bromobenzoyl)amino]-4-(3,4-dimethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4650517.png)
![5-({3-[(cyclohexylamino)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4650523.png)
![1-[(4,5-dimethyl-2-thienyl)carbonyl]-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4650531.png)

![methyl 2-[({[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetyl)amino]benzoate](/img/structure/B4650547.png)